N,N'-(Iminodi-2,1-ethanediyl)bis(9,12,15-octadecatrienamide)
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Overview
Description
N,N’-(Iminodi-2,1-ethanediyl)bis(9,12,15-octadecatrienamide) is a complex organic compound with the molecular formula C42H73N3O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Iminodi-2,1-ethanediyl)bis(9,12,15-octadecatrienamide) typically involves the reaction of 9,12,15-octadecatrienoic acid with ethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bonds. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Iminodi-2,1-ethanediyl)bis(9,12,15-octadecatrienamide) can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated amides.
Substitution: The amide groups can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in an aqueous or organic solvent at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used. These reactions are usually conducted under an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions often require the presence of a base or acid catalyst to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives, and other oxygenated compounds.
Reduction: Saturated amides with no double bonds.
Substitution: Amides with various functional groups replacing the hydrogen atoms.
Scientific Research Applications
N,N’-(Iminodi-2,1-ethanediyl)bis(9,12,15-octadecatrienamide) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in cell signaling and membrane structure due to its amphiphilic nature.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of N,N’-(Iminodi-2,1-ethanediyl)bis(9,12,15-octadecatrienamide) involves its interaction with cellular membranes and proteins. The compound’s long fatty acid chains allow it to integrate into lipid bilayers, potentially altering membrane fluidity and function. Additionally, the amide groups can form hydrogen bonds with proteins, influencing their structure and activity. These interactions can modulate various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(Iminodi-2,1-ethanediyl)bis(7-methyloctanamide)
- N,N’-(Iminodi-2,1-ethanediyl)bis(2,2,2-trifluoroacetamide)
Uniqueness
N,N’-(Iminodi-2,1-ethanediyl)bis(9,12,15-octadecatrienamide) is unique due to its long-chain polyunsaturated fatty acid structure, which imparts distinct chemical and biological properties. Unlike its shorter-chain counterparts, this compound can integrate more effectively into lipid bilayers and participate in a wider range of chemical reactions due to the presence of multiple double bonds.
Properties
CAS No. |
93918-48-0 |
---|---|
Molecular Formula |
C40H69N3O2 |
Molecular Weight |
624.0 g/mol |
IUPAC Name |
(9E,12E,15E)-N-[2-[2-[[(9E,12E,15E)-octadeca-9,12,15-trienoyl]amino]ethylamino]ethyl]octadeca-9,12,15-trienamide |
InChI |
InChI=1S/C40H69N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)42-37-35-41-36-38-43-40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,41H,3-4,9-10,15-16,21-38H2,1-2H3,(H,42,44)(H,43,45)/b7-5+,8-6+,13-11+,14-12+,19-17+,20-18+ |
InChI Key |
BJGRDZKUGUAHRH-NWUVBWGCSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNC(=O)CCCCCCC/C=C/C/C=C/C/C=C/CC |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)NCCNCCNC(=O)CCCCCCCC=CCC=CCC=CCC |
Origin of Product |
United States |
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